Stearidonic acid
Stearidonic acid
All-cis-octadeca-6,9,12,15-tetraenoic acid is an octadecatetraenoic acid having four double bonds located at positions 6, 9, 12 and 15 (the all-cis-isomer). It has been isolated from Lithospermum officinale and fish oils. It has a role as a plant metabolite, a Daphnia galeata metabolite and a mouse metabolite. It is an omega-3 fatty acid, a long-chain fatty acid and an octadecatetraenoic acid. It is a conjugate acid of a (6Z,9Z,12Z,15Z)-octadecatetraenoate.
Stearidonic acid is a natural product found in Cladosiphon okamuranus, Mucor javanicus, and other organisms with data available.
Stearidonic acid is a natural product found in Cladosiphon okamuranus, Mucor javanicus, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
20290-75-9
VCID:
VC21157904
InChI:
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10,12-13H,2,5,8,11,14-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-,13-12-
SMILES:
CCC=CCC=CCC=CCC=CCCCCC(=O)O
Molecular Formula:
C18H28O2
Molecular Weight:
276.4 g/mol
Stearidonic acid
CAS No.: 20290-75-9
Cat. No.: VC21157904
Molecular Formula: C18H28O2
Molecular Weight: 276.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | All-cis-octadeca-6,9,12,15-tetraenoic acid is an octadecatetraenoic acid having four double bonds located at positions 6, 9, 12 and 15 (the all-cis-isomer). It has been isolated from Lithospermum officinale and fish oils. It has a role as a plant metabolite, a Daphnia galeata metabolite and a mouse metabolite. It is an omega-3 fatty acid, a long-chain fatty acid and an octadecatetraenoic acid. It is a conjugate acid of a (6Z,9Z,12Z,15Z)-octadecatetraenoate. Stearidonic acid is a natural product found in Cladosiphon okamuranus, Mucor javanicus, and other organisms with data available. |
|---|---|
| CAS No. | 20290-75-9 |
| Molecular Formula | C18H28O2 |
| Molecular Weight | 276.4 g/mol |
| IUPAC Name | (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoic acid |
| Standard InChI | InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10,12-13H,2,5,8,11,14-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-,13-12- |
| Standard InChI Key | JIWBIWFOSCKQMA-LTKCOYKYSA-N |
| Isomeric SMILES | CC/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)O |
| SMILES | CCC=CCC=CCC=CCC=CCCCCC(=O)O |
| Canonical SMILES | CCC=CCC=CCC=CCC=CCCCCC(=O)O |
| Appearance | Unit:25 mgSolvent:nonePurity:99%Physical liquid |
| Boiling Point | 382.5±11.0 °C(Predicted) |
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